tricos-7-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

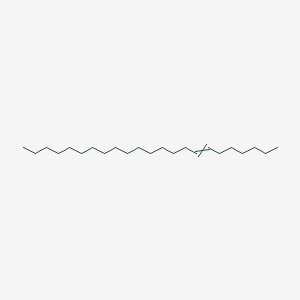

Tricos-7-ene is a long-chain hydrocarbon with the molecular formula C23H46. It is an unsaturated hydrocarbon, specifically an alkene, characterized by a double bond located at the seventh carbon atom in the chain. This compound is known for its role as a pheromone in certain insect species, particularly in moths and flies, where it plays a crucial role in mating behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricos-7-ene can be synthesized through various methods. One common approach involves the Wittig olefination reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, methyltriphenylphosphonium iodide can be converted to the ylide using potassium hexamethyldisilazide as the base, followed by the addition of an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as insect pheromone glands. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Tricos-7-ene undergoes several types of chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of this compound can convert the double bond into a single bond, forming tricosane.

Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Halogens (Cl2, Br2) or hydrohalic acids (HCl, HBr) are used for electrophilic addition reactions.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Tricosane.

Substitution: Haloalkanes.

Scientific Research Applications

Tricos-7-ene has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of alkene reactions and mechanisms.

Biology: Plays a significant role in the study of insect behavior, particularly in understanding mating and communication in moths and flies.

Industry: Used in the formulation of pheromone-based pest control products, such as traps and lures.

Mechanism of Action

Tricos-7-ene exerts its effects primarily through its role as a pheromone. In insects, it is detected by specialized olfactory receptors located on the antennae. The binding of this compound to these receptors triggers a signaling cascade that ultimately leads to behavioral responses, such as attraction or mating. The molecular targets involved include specific olfactory receptor neurons and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Tricos-9-ene (Muscalure): Another long-chain alkene used as a sex pheromone in houseflies.

Heptacosadiene: A compound with similar pheromone activity in certain insect species.

Uniqueness

Tricos-7-ene is unique in its specific double bond position, which imparts distinct chemical and biological properties. Its role in insect communication is highly specific, making it a valuable tool in pest management and behavioral studies .

Properties

IUPAC Name |

tricos-7-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYCVIRCWSSJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)

![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)

![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)

![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)

![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)

![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)